4,6-Dimethylpyrimidine-2-sulfonyl fluoride
Overview
Description
4,6-Dimethylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol . It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, and a sulfonyl fluoride group at position 2. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethylpyrimidine-2-sulfonyl fluoride can be synthesized through the electrochemical oxidative coupling of thiols and potassium fluoride . This method involves the use of thiols or disulfides as starting materials, combined with potassium fluoride as a fluoride source. The reaction is carried out under mild and environmentally benign conditions, without the need for additional oxidants or catalysts. The reaction mixture typically includes 5 equivalents of potassium fluoride and 1 equivalent of pyridine in a biphasic mixture of acetonitrile and 1 M hydrochloric acid, using graphite and stainless steel electrodes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the electrochemical oxidative coupling method mentioned above provides a scalable and efficient approach for its synthesis. This method’s mild conditions and broad substrate scope make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acid derivatives.
Scientific Research Applications
4,6-Dimethylpyrimidine-2-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 4,6-Dimethylpyrimidine-2-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can undergo nucleophilic substitution reactions. The compound can modify proteins and enzymes by reacting with amino acid residues, leading to inhibition or alteration of their activity .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: This compound is similar in structure but contains a methylsulfonyl group instead of a sulfonyl fluoride group.
Sulfonyl Chlorides: These compounds are structurally similar but contain a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
4,6-Dimethylpyrimidine-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides a balance between reactivity and stability. This makes it a valuable reagent in chemical biology and organic synthesis, offering advantages over sulfonyl chlorides, which are often more reactive and less stable .
Properties
IUPAC Name |
4,6-dimethylpyrimidine-2-sulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c1-4-3-5(2)9-6(8-4)12(7,10)11/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMJOYLYBUPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559925 | |
Record name | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35762-73-3 | |
Record name | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dimethylpyrimidine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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